molecular formula C6H4ClN3S B6282487 5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 116056-20-3

5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B6282487
CAS No.: 116056-20-3
M. Wt: 185.6
InChI Key:
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Description

5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable chlorinated pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, and the reaction temperature can vary depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile scaffold for drug development .

Properties

CAS No.

116056-20-3

Molecular Formula

C6H4ClN3S

Molecular Weight

185.6

Purity

95

Origin of Product

United States

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